GP-2B

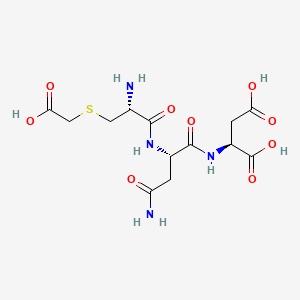

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N4O9S |

|---|---|

Molecular Weight |

408.39 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H20N4O9S/c14-5(3-27-4-10(21)22)11(23)16-6(1-8(15)18)12(24)17-7(13(25)26)2-9(19)20/h5-7H,1-4,14H2,(H2,15,18)(H,16,23)(H,17,24)(H,19,20)(H,21,22)(H,25,26)/t5-,6-,7-/m0/s1 |

InChI Key |

OLOLEJVEYHWMTQ-ACZMJKKPSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CSCC(=O)O)N)C(=O)N |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CSCC(=O)O)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Glycoprotein IIb (αIIb subunit of the GP-IIb/IIIa Complex)

An In-depth Technical Guide to Glycoprotein IIb (GP-IIb): Structure, Function, and Therapeutic Targeting

Introduction

The term "GP-2B" most commonly refers to Glycoprotein IIb (GP-IIb) , a critical protein in hematology and cardiovascular medicine. It is the alpha subunit (αIIb) of the integrin complex αIIbβ3, also known as the GP-IIb/IIIa complex. This receptor is the most abundant on the platelet surface, with approximately 80,000 copies per platelet, and it plays a central role in the final common pathway of platelet aggregation.[1] By binding to ligands such as fibrinogen and von Willebrand factor, it facilitates the cross-linking of platelets, a crucial step in the formation of a thrombus. This pivotal function makes the GP-IIb/IIIa complex a major target for antiplatelet therapies in the treatment and prevention of thrombotic diseases.

This guide provides a comprehensive technical overview of the structure, function, and signaling pathways of GP-IIb, along with detailed experimental protocols for its study. Additionally, brief summaries of two other notable proteins also abbreviated as "GP2"—Pancreatic Glycoprotein 2 and Ebola Virus Glycoprotein 2—are included to address potential ambiguity in nomenclature.

Structure of Glycoprotein IIb/IIIa

The GP-IIb/IIIa receptor is a heterodimer composed of two non-covalently associated subunits: GP-IIb (αIIb) and GP-IIIa (β3).[1] The complex is a transmembrane protein with large extracellular domains, transmembrane helices, and short cytoplasmic tails.

-

Glycoprotein IIb (αIIb): The αIIb subunit is itself composed of a heavy chain and a light chain linked by a disulfide bond. The extracellular portion of the heavy chain folds into a seven-bladed β-propeller domain, which contributes to ligand binding.[2] The transmembrane and cytoplasmic domains of αIIb are crucial for the conformational changes that regulate the receptor's activity.[2]

-

Glycoprotein IIIa (β3): The β3 subunit contains a βA domain which is critical for ligand binding and contains a metal ion-dependent adhesion site (MIDAS).

The entire complex undergoes significant conformational changes upon platelet activation, shifting from a low-affinity "bent" conformation to a high-affinity "extended" state that is competent to bind its ligands.[2]

Table 1: Quantitative Structural Data for Human Glycoprotein IIb/IIIa

| Property | Value | Reference(s) |

| Subunit Composition | αIIb (GP-IIb) and β3 (GP-IIIa) | |

| Molecular Weight (αIIb subunit) | ~145 kDa (reduced) | - |

| Molecular Weight (β3 subunit) | ~90 kDa (reduced) | - |

| Total Complex Molecular Weight | ~235 kDa | |

| Copies per Platelet | ~80,000 | - |

| Crystal Structure Resolution | 20 Å (unliganded, low-affinity state by electron cryomicroscopy) |

Function and Signaling

The primary function of GP-IIb/IIIa is to mediate platelet aggregation. This process is tightly regulated by bidirectional signaling: "inside-out" signaling activates the receptor, and "outside-in" signaling occurs after ligand binding to stabilize the platelet plug.

Inside-Out Signaling (Activation): In resting platelets, GP-IIb/IIIa is in a low-affinity state. Upon stimulation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, intracellular signaling cascades are initiated. These pathways, often involving G protein-coupled receptors (GPCRs), lead to an increase in intracellular calcium and the activation of proteins like talin and kindlin. These proteins bind to the cytoplasmic tails of the αIIb and β3 subunits, disrupting their interaction and triggering a conformational change that propagates to the extracellular domains. This shift exposes the ligand-binding sites, dramatically increasing the receptor's affinity for fibrinogen and von Willebrand factor (vWF).

Outside-In Signaling (Post-ligation Events): Once fibrinogen or vWF binds to the activated GP-IIb/IIIa complex, it cross-links adjacent platelets. This ligand binding also initiates "outside-in" signaling, which triggers further intracellular events, including the activation of Src family kinases and focal adhesion kinases. These signals lead to the reorganization of the actin cytoskeleton, causing platelet spreading, stabilization of the aggregate, and clot retraction.

Mandatory Visualizations: Signaling Pathways

Role in Disease and Drug Development

Defects in or inhibition of GP-IIb/IIIa have profound clinical consequences.

-

Glanzmann's Thrombasthenia: A rare congenital bleeding disorder caused by quantitative or qualitative defects in the GP-IIb/IIIa complex. Patients suffer from a severe lack of platelet aggregation.

-

Drug Target: The critical role of GP-IIb/IIIa in thrombosis has made it a prime target for antiplatelet drugs. GP-IIb/IIIa inhibitors are potent agents used in high-risk settings, such as percutaneous coronary intervention (PCI), to prevent ischemic events.

Table 2: Common Glycoprotein IIb/IIIa Inhibitors and Their Potency

| Drug Name | Type | Target Specificity | IC50 (ADP-induced aggregation) | Reference(s) |

| Abciximab | Monoclonal antibody fragment | Irreversible; also binds αvβ3 and αMβ2 integrins | 1.25 - 2.3 µg/mL | |

| Eptifibatide | Synthetic cyclic heptapeptide | Reversible; competitive | 0.11 - 0.22 µg/mL | |

| Tirofiban | Non-peptide small molecule | Reversible; competitive | - | - |

Experimental Protocols

Studying GP-IIb/IIIa involves a range of molecular and cellular biology techniques.

Protocol 1: Flow Cytometry for Platelet Surface GP-IIb/IIIa Expression

This protocol allows for the quantification of GP-IIb (CD41) and GP-IIIa (CD61) on the platelet surface.

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

-

Sample Preparation:

-

Dilute whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode's buffer).

-

Aliquot 100 µL of the diluted blood into flow cytometry tubes.

-

-

Antibody Staining:

-

Add fluorochrome-conjugated monoclonal antibodies specific for GP-IIb (anti-CD41) and GP-IIIa (anti-CD61) to the tubes. Include an isotype-matched control antibody in a separate tube.

-

Incubate in the dark at room temperature for 20-30 minutes.

-

-

Fixation (Optional): Add 1 mL of 1% paraformaldehyde and incubate for 30 minutes.

-

Washing: Centrifuge the tubes at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 1% FBS). Repeat the wash step.

-

Data Acquisition: Resuspend the final pellet in 500 µL of wash buffer and analyze on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics.

-

Analysis: Quantify the mean fluorescence intensity (MFI) for CD41 and CD61 expression compared to the isotype control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol can be used to confirm the interaction between GP-IIb and GP-IIIa or to identify novel binding partners.

-

Cell Lysis:

-

Prepare platelet-rich plasma and lyse the platelets using a gentle, non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris. Collect the supernatant (lysate).

-

-

Pre-clearing Lysate: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator. Centrifuge and discard the beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Add a primary antibody against the "bait" protein (e.g., anti-GP-IIb) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 3,000 rpm for 3 minutes).

-

Discard the supernatant and wash the beads 3-4 times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the washed beads in 2x SDS-PAGE loading buffer.

-

Boil for 5-10 minutes to elute the proteins and denature them.

-

-

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-GP-IIIa).

Mandatory Visualization: Experimental Workflow

Part 2: Alternative "GP2" Proteins

Pancreatic Glycoprotein 2 (GP2)

-

Structure and Function: Pancreatic GP2 is a major glycoprotein of the zymogen granule membranes in pancreatic acinar cells. It is anchored to the membrane via a glycosylphosphatidylinositol (GPI) anchor and is secreted into the pancreatic duct. GP2 is also expressed on the surface of microfold (M) cells in the intestine, where it functions as a receptor for type 1 fimbriated bacteria (like E. coli), playing a role in mucosal immunity by transcytosing bacteria to underlying lymphoid tissue.

-

Clinical Relevance: GP2 has been identified as a major autoantigen in Crohn's disease. Furthermore, genetic variants in the GP2 gene have been associated with an increased risk of developing pancreatic cancer.

Table 3: Quantitative Data for Human Pancreatic GP2

| Property | Value | Reference(s) |

| Molecular Weight | ~78 kDa (highly glycosylated) | |

| Protein Backbone MW | 54.9 kDa | |

| Amino Acids | 537 |

Ebola Virus Glycoprotein 2 (GP2)

-

Structure and Function: The Ebola virus GP2 is the fusion subunit of the viral surface glycoprotein (GP), which is a trimer of GP1-GP2 heterodimers. The GP1 subunit is responsible for receptor binding, while GP2 mediates the fusion of the viral and host cell membranes, a critical step for viral entry.

-

Mechanism of Action: Following viral endocytosis, host proteases cleave GP1, and subsequent triggers lead to a dramatic conformational change in GP2. This change exposes a hydrophobic "fusion loop" that inserts into the endosomal membrane. GP2 then refolds into a stable six-helix bundle structure, pulling the viral and host membranes together and driving their fusion.

Table 4: Quantitative Data for Ebola Virus GP2

| Property | Value | Reference(s) |

| Structure | Trimer-of-hairpins | |

| Core Fragment (Ebo-74) Size | 74 residues | |

| Crystal Structure Resolution | 1.9 Å (for the Ebo-74 core fragment) | |

| Total GP Complex MW | ~450 kDa |

References

An In-depth Technical Guide on the Localization and Expression of the Glycoprotein IIb (ITGA2B) Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein IIb (GPIIb), officially known as Integrin Subunit Alpha 2b (ITGA2B), is a pivotal protein in hemostasis and thrombosis. It is a subunit of the heterodimeric transmembrane receptor, GPIIb/IIIa (also known as integrin αIIbβ3), which is abundantly expressed on the surface of platelets.[1] This receptor is essential for platelet aggregation, the process by which platelets clump together to form a blood clot.[1] The critical role of ITGA2B in clot formation has made it a significant target for antiplatelet therapies in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of the localization, expression, and functional analysis of the ITGA2B gene and its protein product.

Gene and Protein Localization

The ITGA2B gene is located on the long (q) arm of human chromosome 17 at position 21.31.[2] The protein product, GPIIb, is a transmembrane protein that localizes to the plasma membrane of platelets and their precursor cells, megakaryocytes.[3] It is estimated that there are 80,000 to 100,000 copies of the GPIIb/IIIa receptor on the surface of a single platelet.[1]

Table 1: Genomic and Subcellular Localization of ITGA2B/GPIIb

| Feature | Description |

| Gene Symbol | ITGA2B |

| Previous Gene Symbol | GP2B |

| Aliases | CD41, GPIIb |

| Chromosomal Location | 17q21.31 |

| Protein Product | Integrin Subunit Alpha 2b (Glycoprotein IIb) |

| Subcellular Localization | Plasma Membrane |

| Cellular Distribution | Platelets, Megakaryocytes |

Gene and Protein Expression

The expression of the ITGA2B gene is highly specific to the megakaryocyte lineage, with the protein being abundantly present in platelets.

Qualitative Expression

RNA sequencing and immunohistochemistry data from various databases confirm the selective expression of ITGA2B.

Table 2: Summary of ITGA2B RNA and Protein Expression in Human Tissues

| Tissue | RNA Expression Level (TPM) | Protein Expression Level |

| Bone Marrow | High | High (in megakaryocytes) |

| Blood | High | High (in platelets) |

| Spleen | Moderate | Moderate |

| Lung | Low | Low |

| Liver | Low | Not Detected |

| Brain | Not Detected | Not Detected |

| Kidney | Not Detected | Not Detected |

| Heart | Not Detected | Not Detected |

Data compiled from The Human Protein Atlas and GeneCards.

Quantitative Expression

Quantitative studies have revealed dynamic changes in ITGA2B expression in certain pathological conditions. For instance, in patients with sepsis, the expression of ITGA2B in platelets can be significantly elevated.

Table 3: Quantitative Expression Data for ITGA2B

| Condition | Fold Change in Platelet ITGA2B mRNA Expression (vs. Healthy Controls) | Reference |

| Sepsis | ~9-fold increase |

Signaling Pathway

The GPIIb/IIIa receptor is a key player in platelet activation and aggregation, participating in a bidirectional signaling process.

Inside-Out Signaling

Upon platelet activation by agonists such as thrombin, ADP, or collagen, intracellular signaling cascades lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.

Outside-In Signaling

The binding of fibrinogen to the activated GPIIb/IIIa receptor triggers further intracellular signaling events, leading to platelet spreading, clot retraction, and stabilization of the platelet aggregate.

References

The GP-2B (Glycoprotein IIb/IIIa) Signaling Pathway in Platelets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Glycoprotein IIb/IIIa (GP-2B), also known as integrin αIIbβ3, signaling pathway in platelets. This critical pathway governs platelet aggregation, a cornerstone of hemostasis and thrombosis. This document details the molecular mechanisms of both inside-out and outside-in signaling, presents quantitative data on key molecular interactions, provides detailed experimental protocols for studying this pathway, and includes visualizations of the signaling cascades.

Core Concepts of this compound Signaling

The this compound receptor is the most abundant integrin on the platelet surface, with approximately 80,000 copies per platelet, constituting about 15% of the total surface protein.[1] It is a heterodimeric transmembrane receptor composed of αIIb and β3 subunits that, upon activation, binds to ligands such as fibrinogen and von Willebrand factor (vWF), mediating platelet aggregation.[2][3][4] The signaling process is bidirectional:

-

Inside-out signaling: Intracellular signals initiated by platelet agonists (e.g., thrombin, ADP, collagen) lead to a conformational change in the extracellular domain of this compound, increasing its affinity for ligands.[2]

-

Outside-in signaling: Ligand binding to the activated this compound triggers a cascade of intracellular signaling events that further amplify platelet activation, leading to platelet spreading, thrombus consolidation, and clot retraction.

Inside-Out Signaling: Priming the Receptor

In resting platelets, this compound is in a low-affinity, bent conformation, which prevents ligand binding. Platelet activation by agonists initiates a signaling cascade that converges on the cytoplasmic tails of the this compound subunits, leading to their separation and a shift to a high-affinity, extended conformation. Key players in this process are the cytosolic proteins talin and kindlin.

Talin Activation: Talin, a large cytoskeletal protein, is a crucial activator of this compound. In its inactive state, the head domain of talin, which contains the integrin binding site, is masked by its rod domain. Upon platelet activation, various signaling events, including the generation of phosphatidylinositol 4,5-bisphosphate (PIP2), relieve this autoinhibition, allowing the talin head domain to bind to the NPxY motif in the cytoplasmic tail of the β3 integrin subunit. This interaction is a critical step in disrupting the salt bridge between the αIIb and β3 cytoplasmic tails, leading to receptor activation.

Kindlin's Role: Kindlins are also essential for robust this compound activation. Kindlin-3 is the primary isoform in platelets. It binds to a membrane-distal NxxY motif on the β3 cytoplasmic tail. While talin is primarily responsible for increasing the affinity of the integrin for its ligand, kindlin is thought to play a key role in increasing the avidity by promoting the clustering of talin-activated integrins. Kindlin's function can also be supported by its interaction with other proteins like paxillin.

Figure 1: Inside-Out Signaling Pathway of this compound Activation.

Outside-In Signaling: Amplifying the Response

Ligand binding to and clustering of activated this compound receptors initiates "outside-in" signaling, a complex network of intracellular events that reinforces and stabilizes the platelet plug. This process is critical for platelet spreading, granule secretion, and clot retraction.

A key early event in outside-in signaling is the activation of Src family kinases (SFKs) . Inactive Src is associated with the β3 integrin subunit in resting platelets. Upon fibrinogen binding, Src becomes activated and phosphorylates a multitude of downstream effectors.

One of the primary targets of SFKs is the tyrosine kinase Syk . The activation of Syk is crucial for initiating cytoskeletal rearrangements necessary for platelet spreading. Syk phosphorylation is significantly increased upon platelet aggregation and can be induced by various agonists, including thrombin and collagen.

Downstream of Syk, several key signaling pathways are activated:

-

Phospholipase Cγ2 (PLCγ2): PLCγ2 is activated by Syk-mediated tyrosine phosphorylation. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade in outside-in signaling. This pathway is involved in granule release, platelet spreading, and thrombus stability.

Calcium Mobilization: The release of intracellular calcium is a central event in platelet activation, leading to further downstream signaling, including the activation of calmodulin and other calcium-dependent enzymes that contribute to cytoskeletal reorganization and granule secretion. The resting intracellular calcium concentration in platelets is approximately 100 nM, which can increase to over 1 µM upon full activation.

Figure 2: Outside-In Signaling Cascade Following this compound Engagement.

Quantitative Data on Key Molecular Interactions

The following tables summarize key quantitative data related to the this compound signaling pathway.

Table 1: Binding Affinities of Key Proteins in Inside-Out Signaling

| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |

| Talin Head Domain & Integrin β3 CT | ~1.77 x 10⁻⁷ M | Surface Plasmon Resonance | |

| Kindlin-2 & Integrin β3 CT | ~1.36 x 10⁻⁷ M | Surface Plasmon Resonance | |

| Talin-Integrin (in the presence of Kindlin) | Increased affinity | Microscale Thermophoresis |

Table 2: Changes in Protein Phosphorylation and Calcium Concentration During Outside-In Signaling

| Molecule | Change upon Activation | Agonist/Stimulus | Method | Reference |

| Src Family Kinases | Increased activity | GPIIb/IIIa ligation | Western Blot | |

| Syk (Y525/526) | Increased phosphorylation | Pathophysiological shear stress | Western Blot | |

| Syk (Y346) | Increased phosphorylation | Collagen-related peptide | Western Blot | |

| Akt | Increased phosphorylation | Thrombin, ADP, Collagen | Western Blot, Flow Cytometry | |

| Intracellular Ca²⁺ | Increase from ~100 nM to >1 µM | Thrombin, PAF | Fura-2 fluorescence |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.

-

Assay Performance:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Set 100% aggregation with PPP and 0% with unstimulated PRP.

-

Add a platelet agonist (e.g., ADP, thrombin, collagen) and record the change in light transmission over time.

-

Figure 3: Experimental Workflow for Light Transmission Aggregometry.

Immunoprecipitation of this compound

This technique is used to isolate this compound and its associated signaling proteins from platelet lysates.

Protocol:

-

Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspend in a suitable buffer.

-

Platelet Lysis: Lyse the platelets with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for this compound (αIIb or β3 subunit) overnight at 4°C.

-

Add protein A/G-agarose beads and incubate for another 1-2 hours.

-

-

Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Western Blotting for Phosphotyrosine

This method is used to detect the phosphorylation of tyrosine residues on proteins, a key event in outside-in signaling.

Protocol:

-

Sample Preparation: Prepare lysates from resting and activated platelets. Ensure the lysis buffer contains phosphatase inhibitors to preserve phosphorylation.

-

SDS-PAGE: Separate the proteins in the lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing 3-5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes phosphotyrosine (e.g., 4G10) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Flow Cytometry for Platelet Activation

Flow cytometry is a powerful tool to analyze the expression of surface markers on individual platelets, providing a quantitative measure of activation.

Protocol:

-

Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet Activation (Optional): Activate platelets in vitro by adding an agonist. Include an unstimulated control.

-

Antibody Staining:

-

Incubate the whole blood or PRP with fluorescently labeled monoclonal antibodies against platelet-specific markers (e.g., CD41/CD61 for this compound) and activation markers (e.g., PAC-1 for the active conformation of this compound, P-selectin/CD62P).

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Fixation: Fix the samples with 1% paraformaldehyde.

-

Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and the expression of a pan-platelet marker. Quantify the percentage of platelets positive for the activation marker.

Conclusion and Future Directions

The this compound signaling pathway is a complex and tightly regulated system that is central to platelet function. A thorough understanding of both inside-out and outside-in signaling is crucial for the development of novel antiplatelet therapies. While significant progress has been made in elucidating the key players and their interactions, many questions remain. Future research will likely focus on the precise spatiotemporal regulation of these signaling events, the identification of novel signaling components, and the development of more targeted therapeutics that can modulate platelet function without causing excessive bleeding. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of this vital signaling pathway.

References

- 1. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Src family kinases: at the forefront of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of the Glycoprotein IIb/IIIa Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex, a critical receptor in platelet aggregation and a key target in antithrombotic therapy. We will delve into the foundational experiments, present key quantitative data, and provide detailed diagrams of the associated signaling pathways.

Introduction: A Clinical Enigma Paves the Way

The journey to understanding the molecular basis of platelet aggregation began with a rare inherited bleeding disorder. In 1918, Swiss pediatrician Eduard Glanzmann described a condition he termed "thrombasthenia," characterized by normal platelet counts but impaired platelet function, leading to a significant bleeding tendency.[1][2] This clinical observation set the stage for decades of research that would ultimately unravel the intricate mechanisms of platelet plug formation.

The pivotal breakthrough came in the 1970s from the work of Alan T. Nurden and Jacques Caen. Their research on platelets from patients with Glanzmann's thrombasthenia revealed the absence of specific membrane glycoproteins, which were later identified as GPIIb and GPIIIa.[1][3] This discovery provided the first direct evidence linking a molecular defect to a specific platelet function, in this case, aggregation. The GPIIb/IIIa complex, also known as integrin αIIbβ3, was identified as the primary receptor for fibrinogen on platelets, a process essential for the formation of a stable thrombus.[1]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of the glycoprotein IIb/IIIa complex.

Table 1: Physical and Molecular Characteristics of GPIIb/IIIa

| Parameter | Value | Reference |

| Molecular Weight of GPIIb | 136,500 Da | |

| Molecular Weight of GPIIIa | 91,500 Da | |

| Subunit Composition | Heterodimer of GPIIb and GPIIIa | |

| Number of Receptors per Platelet | ~80,000 | |

| Sugar Content of GPIIb | 15.7% | |

| Sugar Content of GPIIIa | 12.5% |

Table 2: Ligand Binding Properties of GPIIb/IIIa

| Ligand | Recognition Motif | Role in Hemostasis |

| Fibrinogen | Arginine-Glycine-Aspartic Acid (RGD) / KQAGDV | Platelet Aggregation |

| von Willebrand Factor (vWF) | Arginine-Glycine-Aspartic Acid (RGD) | Platelet Adhesion and Aggregation |

| Fibronectin | Arginine-Glycine-Aspartic Acid (RGD) | Cell Adhesion |

| Vitronectin | Arginine-Glycine-Aspartic Acid (RGD) | Cell Adhesion |

Key Experimental Protocols

The discovery and characterization of the GPIIb/IIIa complex were underpinned by several key experimental techniques.

Identification of GPIIb/IIIa Deficiency in Glanzmann's Thrombasthenia

The foundational method used to identify the molecular basis of Glanzmann's thrombasthenia was sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Methodology: SDS-PAGE of Platelet Membranes

-

Platelet Isolation: Platelet-rich plasma is obtained from whole blood by centrifugation. Platelets are then pelleted and washed to remove plasma proteins.

-

Membrane Preparation: Platelet membranes are isolated by sonication or nitrogen cavitation followed by differential centrifugation to pellet the membrane fraction.

-

Solubilization: The isolated platelet membranes are solubilized in a buffer containing the anionic detergent sodium dodecyl sulfate (SDS), which denatures the proteins and imparts a uniform negative charge.

-

Electrophoresis: The solubilized membrane proteins are loaded onto a polyacrylamide gel matrix. An electric current is applied, causing the negatively charged proteins to migrate towards the positive electrode. The polyacrylamide gel acts as a molecular sieve, separating the proteins based on their molecular weight, with smaller proteins migrating faster.

-

Visualization: After electrophoresis, the proteins in the gel are visualized using a protein stain, such as Coomassie Brilliant Blue, or a carbohydrate-specific stain like the Periodic acid-Schiff (PAS) stain, which is used to identify glycoproteins.

-

Analysis: The protein banding patterns of platelets from healthy individuals are compared to those from patients with Glanzmann's thrombasthenia. This comparative analysis revealed the consistent absence of two major glycoprotein bands in the patient samples, corresponding to GPIIb and GPIIIa.

Purification of the Glycoprotein IIb/IIIa Complex

Several methods have been developed to purify the GPIIb/IIIa complex for further biochemical and functional studies. One common approach involves affinity chromatography.

Methodology: Affinity Chromatography Purification of GPIIb/IIIa

-

Platelet Lysis: Washed platelets are lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane proteins while preserving the native structure of the GPIIb/IIIa complex.

-

Affinity Matrix Preparation: A chromatography column is prepared with a resin (e.g., Sepharose) to which a ligand that specifically binds to GPIIb/IIIa is covalently attached. A common ligand used is a synthetic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which mimics the binding site of fibrinogen.

-

Column Loading: The platelet lysate is passed through the affinity column. The GPIIb/IIIa complex binds to the immobilized RGD peptides, while other platelet proteins pass through the column.

-

Washing: The column is washed extensively with a buffer to remove any non-specifically bound proteins.

-

Elution: The purified GPIIb/IIIa complex is eluted from the column by changing the buffer conditions to disrupt the interaction between the complex and the RGD ligand. This can be achieved by adding a high concentration of a competing RGD-containing peptide or by changing the pH or ionic strength of the buffer.

-

Purity Analysis: The purity of the eluted GPIIb/IIIa complex is assessed by SDS-PAGE and other analytical techniques.

Production and Application of Monoclonal Antibodies

The development of monoclonal antibodies specific for GPIIb, GPIIIa, and the intact GPIIb/IIIa complex was a crucial step in characterizing the receptor's function.

Methodology: Monoclonal Antibody Production (General Workflow)

-

Immunization: Mice are immunized with purified GPIIb/IIIa complex or platelet membranes to elicit an immune response.

-

Hybridoma Technology: Spleen cells from the immunized mice, which produce antibodies, are fused with myeloma (cancerous plasma) cells to create hybridoma cells. These hybridoma cells are immortal and can be cultured indefinitely to produce a specific antibody.

-

Screening: The hybridoma cells are screened to identify those producing antibodies that specifically bind to the GPIIb/IIIa complex. This is often done using an enzyme-linked immunosorbent assay (ELISA).

-

Cloning and Expansion: The selected hybridoma cells are cloned to ensure that each culture produces only one type of antibody (monoclonal). The clones are then expanded to produce large quantities of the desired monoclonal antibody.

-

Functional Assays: The produced monoclonal antibodies are tested for their ability to block platelet aggregation and fibrinogen binding to platelets, confirming their specificity and functional effects.

Signaling Pathways

The function of the glycoprotein IIb/IIIa complex is tightly regulated by bidirectional signaling pathways: "inside-out" signaling, which activates the receptor, and "outside-in" signaling, which is initiated upon ligand binding.

Inside-Out Signaling: Activating the Receptor

In resting platelets, GPIIb/IIIa exists in a low-affinity, bent conformation. Platelet agonists, such as adenosine diphosphate (ADP) and thrombin, trigger a cascade of intracellular events that lead to a conformational change in GPIIb/IIIa, dramatically increasing its affinity for fibrinogen. This process is known as inside-out signaling. The key molecular players in this pathway are the cytoplasmic proteins talin and kindlin, which bind to the cytoplasmic tail of the β3 integrin subunit.

Caption: Inside-out signaling pathway leading to GPIIb/IIIa activation.

Outside-In Signaling: Relaying the Message Inward

Once fibrinogen binds to the activated GPIIb/IIIa complex, it triggers a new wave of signaling back into the platelet, a process termed "outside-in" signaling. This signaling cascade is crucial for subsequent platelet functions, including platelet spreading, clot retraction, and the stabilization of the thrombus. A key event in outside-in signaling is the activation of Src family kinases (SFKs), which phosphorylate a variety of downstream targets, including the cytoplasmic tail of the β3 integrin subunit itself.

Caption: Outside-in signaling pathway initiated by ligand binding to GPIIb/IIIa.

Conclusion: From Rare Disease to Targeted Therapeutics

The discovery of the glycoprotein IIb/IIIa complex is a landmark in hematology and cardiovascular medicine. It began with the astute clinical observation of a rare bleeding disorder and, through meticulous biochemical investigation, led to the identification of a key molecular player in hemostasis and thrombosis. The elucidation of the structure and function of GPIIb/IIIa not only provided a molecular basis for Glanzmann's thrombasthenia but also paved the way for the rational design of a new class of antiplatelet drugs, the GPIIb/IIIa inhibitors. This journey from a rare disease to targeted therapy serves as a powerful example of how fundamental research into the mechanisms of human disease can lead to significant advances in clinical practice. The ongoing study of GPIIb/IIIa signaling continues to provide valuable insights into the complex processes of cell adhesion and signal transduction.

References

The Role of Glycoprotein IIb/IIIa (GP-2B) in Hemostasis and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycoprotein IIb/IIIa (GP-2B, also known as integrin αIIbβ3 or CD41/CD61) is the most abundant receptor on the platelet surface and plays a pivotal role in the final common pathway of platelet aggregation. This technical guide provides an in-depth overview of the function of this compound in hemostasis and thrombosis, its signaling mechanisms, and its significance as a therapeutic target. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to support research and drug development efforts in the field of antithrombotic therapy.

Introduction to Glycoprotein IIb/IIIa

Glycoprotein IIb/IIIa is a calcium-dependent heterodimer belonging to the integrin family of adhesion receptors.[1] It is exclusively expressed on platelets and their precursors, megakaryocytes.[1] In resting platelets, this compound exists in a low-affinity state. Upon platelet activation by various agonists such as thrombin, collagen, or ADP, intracellular signaling pathways, termed "inside-out" signaling, induce a conformational change in this compound, shifting it to a high-affinity state.[2] This activation enables this compound to bind its primary ligand, fibrinogen, as well as other ligands including von Willebrand factor (vWF), fibronectin, and vitronectin.[3] The binding of these multivalent ligands bridges adjacent platelets, leading to platelet aggregation and the formation of a hemostatic plug or a pathological thrombus.[2]

The critical role of this compound in platelet aggregation is underscored by the bleeding disorder Glanzmann thrombasthenia, which is caused by a quantitative or qualitative defect in the this compound receptor. Conversely, the central role of this compound in thrombosis has made it a prime target for the development of antiplatelet therapies.

This compound Signaling Pathways

The function of this compound is regulated by a complex network of signaling pathways, which can be broadly categorized into "inside-out" and "outside-in" signaling.

Inside-Out Signaling: Activating the Receptor

Inside-out signaling refers to the intracellular processes that modulate the affinity of the extracellular domain of this compound for its ligands. This process is initiated by the binding of platelet agonists to their respective receptors, triggering a cascade of intracellular events that converge on the cytoplasmic tails of the this compound subunits. Key signaling molecules involved in this pathway include talin and kindlin, which bind to the β3 cytoplasmic tail and are crucial for the conformational change that activates this compound.

Outside-In Signaling: Amplifying the Platelet Response

Once this compound binds to its ligands, it initiates "outside-in" signaling, which further amplifies platelet activation and stabilizes the growing thrombus. This process involves the clustering of engaged this compound receptors and the recruitment of various signaling proteins to the cytoplasmic tails, including Src family kinases, Syk, and focal adhesion proteins. Outside-in signaling promotes a variety of cellular responses, including platelet spreading, clot retraction, granule secretion, and the generation of procoagulant surfaces.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound expression and its role in thrombosis from various experimental models.

Table 1: Platelet this compound Receptor Expression

| Parameter | Value | Reference |

| Mean this compound Receptors per Platelet (Resting) | ~53,000 | |

| Mean this compound Receptors per Platelet (TRAP-activated) | ~65,000-77,000 |

Table 2: Impact of this compound Inhibition on Thrombosis in Experimental Models

| Experimental Model | Treatment | Endpoint | Result | Reference |

| FeCl3-induced carotid artery thrombosis (mice) | CD36 knockout | Time to occlusion | Increased by >100% (at 7.5% FeCl3) | |

| FeCl3-induced mesenteric arteriole thrombosis (mice) | CD36 knockout | Time to occlusion | Increased by 37% | |

| FeCl3-induced mesenteric venule thrombosis (mice) | CD36 knockout | Time to occlusion | Increased by 68% | |

| Percutaneous Coronary Intervention (human) | Abciximab (this compound inhibitor) | Composite of death, MI, urgent revascularization | Reduced risk |

Experimental Protocols

Detailed methodologies for studying this compound function are crucial for reproducible research. Below are outlines of key experimental protocols.

Platelet Aggregometry

This is a standard in vitro method to assess platelet function by measuring the extent of platelet aggregation in response to various agonists.

-

Principle: Measures the change in light transmission through a stirred suspension of platelet-rich plasma (PRP) or washed platelets as aggregates form.

-

Protocol Outline:

-

Blood Collection: Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP).

-

Record the change in light transmission over time. The maximum aggregation is expressed as a percentage.

-

-

For inhibitor studies: Pre-incubate the PRP with the this compound antagonist for a specified time before adding the agonist.

-

Flow Cytometry for this compound Activation

Flow cytometry allows for the quantitative analysis of this compound activation on individual platelets by using conformation-specific antibodies.

-

Principle: Utilizes fluorescently labeled antibodies that specifically recognize the activated form of this compound.

-

Protocol Outline:

-

Blood Collection: Collect whole blood into an anticoagulant.

-

Platelet Activation: Incubate whole blood or PRP with a platelet agonist.

-

Antibody Staining: Add a fluorescently labeled antibody specific for the activated this compound conformation (e.g., PAC-1) and a fluorescently labeled antibody against a pan-platelet marker (e.g., CD41 or CD61).

-

Fixation: Fix the samples with a suitable fixative (e.g., paraformaldehyde) to stop the reaction and preserve the platelet state.

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.

-

Analysis: Quantify the percentage of platelets positive for the activation-specific antibody or the mean fluorescence intensity.

-

Ferric Chloride (FeCl3)-Induced Thrombosis Model

This is a widely used in vivo model to study arterial thrombosis in small animals.

-

Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus.

-

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., mouse) and surgically expose the carotid artery.

-

Baseline Blood Flow Measurement: Place a flow probe around the artery to measure baseline blood flow.

-

Vascular Injury: Apply a piece of filter paper saturated with a specific concentration of FeCl3 (e.g., 7.5% or 12.5%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Thrombus Formation Monitoring: Continuously monitor blood flow until it ceases, indicating the formation of an occlusive thrombus.

-

Endpoint: The primary endpoint is the time to occlusion (TTO).

-

This compound as a Therapeutic Target

The central role of this compound in platelet aggregation has made it an attractive target for antithrombotic drugs. Several intravenous this compound inhibitors, including abciximab, eptifibatide, and tirofiban, have been developed and are used clinically, primarily in the setting of acute coronary syndromes and percutaneous coronary interventions. These agents are highly effective at preventing platelet aggregation. However, their use is associated with an increased risk of bleeding, which has limited their application, particularly in long-term therapy. The development of oral this compound inhibitors was largely unsuccessful due to a narrow therapeutic window and an unfavorable risk-benefit profile.

Current research focuses on developing novel antiplatelet agents that can effectively prevent thrombosis while minimizing bleeding risk. This includes exploring strategies to target specific aspects of this compound signaling or to develop agents with more reversible and titratable effects.

Conclusion

Glycoprotein IIb/IIIa is a critical mediator of platelet aggregation and thrombus formation. A thorough understanding of its structure, function, and signaling pathways is essential for researchers and drug development professionals working in the fields of hemostasis, thrombosis, and cardiovascular medicine. The experimental models and quantitative data presented in this guide provide a framework for further investigation into the intricate role of this compound and for the development of safer and more effective antithrombotic therapies. While this compound antagonists have proven to be potent antiplatelet agents, the ongoing challenge is to modulate their activity to prevent pathological thrombosis without compromising normal hemostasis.

References

mechanism of action of GP-2B inhibitors

An In-depth Technical Guide on the Mechanism of Action of Glycoprotein IIb/IIIa Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of cardiovascular therapeutics, antiplatelet agents are cornerstones in the management and prevention of atherothrombotic events. Platelet aggregation is a critical step in thrombus formation, a process that underlies acute coronary syndromes (ACS), and ischemic complications following percutaneous coronary interventions (PCI).[1] The final, obligatory step for platelet aggregation, regardless of the initial stimulus, is the activation of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[2][3][4] This positions the GP IIb/IIIa receptor as a prime target for potent antiplatelet therapy. This technical guide provides a comprehensive overview of the mechanism of action of GP IIb/IIIa inhibitors, detailing the underlying signaling pathways, presenting key clinical data, outlining relevant experimental protocols, and visualizing the core concepts.

The Glycoprotein IIb/IIIa Receptor: The Final Common Pathway

The GP IIb/IIIa receptor, also known as integrin αIIbβ3, is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[2] It is a heterodimeric transmembrane protein complex formed by the calcium-dependent association of two subunits: GP IIb (αIIb) and GP IIIa (β3).

On resting, non-activated platelets, the GP IIb/IIIa receptor exists in a low-affinity, "off" state, incapable of binding its primary ligand, fibrinogen. Upon platelet activation by various agonists (e.g., adenosine diphosphate (ADP), thrombin, collagen, thromboxane A2), a cascade of intracellular signals is triggered. This "inside-out" signaling culminates in a conformational change of the GP IIb/IIIa receptor to a high-affinity, "on" state, exposing its binding sites for ligands.

Once activated, the receptor avidly binds soluble, multivalent ligands, most notably fibrinogen and, to a lesser extent, von Willebrand factor (vWF). A single fibrinogen molecule can bind to two separate GP IIb/IIIa receptors on adjacent platelets, effectively creating a bridge that cross-links the platelets. This cross-linking is the fundamental basis of platelet aggregation and the formation of a stable thrombus.

Core Mechanism of Action: Competitive and Non-Competitive Antagonism

GP IIb/IIIa inhibitors exert their antithrombotic effect by directly blocking the interaction between the activated GP IIb/IIIa receptor and its ligands, primarily fibrinogen. By occupying the receptor's binding sites, these antagonists prevent the cross-linking of platelets, thereby inhibiting the final common pathway of aggregation. This mechanism is highly effective because it blocks aggregation regardless of the initial platelet-activating stimulus.

The currently approved intravenous inhibitors fall into three main categories:

-

Chimeric Monoclonal Antibody: Abciximab (ReoPro®) is the Fab fragment of a human-murine chimeric monoclonal antibody. It binds non-competitively and with high affinity to the GP IIb/IIIa receptor. Its action is long-lasting, with receptor blockade detectable for up to two weeks post-administration. Abciximab also binds to the vitronectin receptor (αvβ3) on endothelial cells and smooth muscle cells and the MAC-1 receptor on leukocytes.

-

Synthetic Peptide: Eptifibatide (Integrilin®) is a synthetic cyclic heptapeptide derived from a component of rattlesnake venom. It acts as a competitive, reversible inhibitor, specifically targeting the RGD (arginine-glycine-aspartic acid) binding domain on the GP IIb/IIIa receptor.

-

Non-Peptide Tyrosine Derivative: Tirofiban (Aggrastat®) is a small, non-peptide molecule designed to mimic the RGD sequence. It is a highly specific, competitive, and reversible inhibitor of the GP IIb/IIIa receptor.

The fundamental benefit of this drug class is the potent inhibition of platelet aggregation and thrombus formation while preserving the initial adhesion of platelets to damaged vascular surfaces, a process mediated by other receptors like GP Ib.

Signaling Pathways and Inhibition Mechanism

Platelet activation leading to GP IIb/IIIa activation is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified "inside-out" signaling cascade and the point of intervention for GP IIb/IIIa inhibitors.

References

The Intricate Dance: A Technical Guide to the GP-IIb/IIIa-Fibrinogen Interaction

For Researchers, Scientists, and Drug Development Professionals

The interaction between the platelet integrin Glycoprotein IIb/IIIa (GP-IIb/IIIa, also known as αIIbβ3) and its primary ligand, fibrinogen, is a cornerstone of hemostasis and thrombosis. This critical binding event facilitates platelet aggregation, leading to the formation of a platelet plug at sites of vascular injury. An aberrant GP-IIb/IIIa-fibrinogen interaction can result in either excessive bleeding or pathological thrombosis, making it a key target for antiplatelet therapies. This guide provides an in-depth technical overview of the molecular mechanisms, quantitative binding kinetics, key experimental methodologies, and the associated signaling pathways that govern this pivotal biological process.

Molecular Basis of the Interaction: A Tale of Two Binding Sites

The binding of fibrinogen to GP-IIb/IIIa is a highly regulated process initiated by platelet activation. In resting platelets, GP-IIb/IIIa exists in a low-affinity, bent conformation.[1] Upon platelet activation by agonists such as ADP, thrombin, or collagen, a cascade of intracellular signals, termed "inside-out" signaling, triggers a conformational change in GP-IIb/IIIa to an extended, high-affinity state capable of binding fibrinogen.[1][2][3]

Fibrinogen, a dimeric molecule, presents two primary recognition sites for GP-IIb/IIIa. While it contains the classic Arg-Gly-Asp (RGD) sequences in its Aα chains, the primary binding motif for GP-IIb/IIIa on platelets is a sequence at the C-terminus of the fibrinogen γ-chain, specifically the HHLGGAKQAGDV sequence.[4] Deletion of the γ-chain's AGDV sequence abolishes fibrinogen binding to GP-IIb/IIIa, highlighting its critical role. The RGD motifs, while capable of interacting with GP-IIb/IIIa and other integrins like αvβ3, are not essential for the initial binding to activated platelets but may play a role in subsequent events like cell spreading.

The binding site on GP-IIb/IIIa for the fibrinogen γC peptide is located in a globular head region formed by the interaction of the β-propeller domain of the αIIb subunit and the βA (or I-like) domain of the β3 subunit. The γC peptide's aspartate residue coordinates with the Mg2+ ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit, a key stabilizing interaction.

Quantitative Binding Kinetics

The affinity and kinetics of the GP-IIb/IIIa-fibrinogen interaction have been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). These studies reveal that fibrinogen binds tightly to the activated, but not the resting, form of GP-IIb/IIIa.

| Parameter | Value | Condition | Technique | Reference |

| Dissociation Constant (Kd) | 3.20 nM | Eptifibatide-primed αIIbβ3, 37°C | SPR | |

| ~100 nM | Agonist-stimulated platelets | Various | ||

| 165 nM | RGD peptide-activated αIIbβ3 | SPR | ||

| Association Rate Constant (kon) | (2.19 ± 0.01) x 10⁴ L mol⁻¹ s⁻¹ | Eptifibatide-primed αIIbβ3, 37°C | SPR | |

| ~3 x 10⁵ L mol⁻¹ s⁻¹ | RGD peptide-activated αIIbβ3 | SPR | ||

| Dissociation Rate Constant (koff) | (7.01 ± 0.04) x 10⁻⁵ s⁻¹ | Eptifibatide-primed αIIbβ3, 37°C | SPR | |

| ~8 x 10⁻⁵ s⁻¹ | Eptifibatide-primed αIIbβ3, 37°C | SPR |

Signaling Pathways

The GP-IIb/IIIa-fibrinogen interaction is regulated by and initiates complex signaling cascades, broadly categorized as "inside-out" and "outside-in" signaling.

Inside-Out Signaling: Priming the Receptor

Inside-out signaling refers to the intracellular events that lead to the activation of GP-IIb/IIIa. This process is initiated by the binding of platelet agonists to their respective G protein-coupled receptors (GPCRs) or other receptors. This triggers a cascade involving the activation of enzymes like phospholipase C and protein kinase C, leading to an increase in intracellular calcium. A key event is the recruitment and binding of the protein talin to the cytoplasmic tail of the β3 subunit, which is thought to disrupt a salt bridge between the αIIb and β3 cytoplasmic domains that maintains the inactive state. This separation of the cytoplasmic tails induces a conformational change that propagates to the extracellular domains, exposing the fibrinogen binding site.

Outside-In Signaling: Post-Ligand Binding Events

Once fibrinogen binds to and cross-links GP-IIb/IIIa receptors on adjacent platelets, "outside-in" signaling is initiated. This process involves the clustering of the occupied integrin receptors and the recruitment of a complex array of signaling and cytoskeletal proteins to the cytoplasmic tails of GP-IIb/IIIa. Key events include the phosphorylation of tyrosine kinases such as Src and FAK, and the activation of small GTPases like RhoA. This signaling cascade reinforces platelet aggregation, stabilizes the platelet plug, and mediates clot retraction through interactions with the actin cytoskeleton.

Key Experimental Protocols

The study of the GP-IIb/IIIa-fibrinogen interaction relies on a set of core experimental techniques. Detailed methodologies for three key assays are provided below.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant. The first few milliliters should be discarded to avoid activation due to venipuncture.

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.

-

Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.0-3.0 x 10⁸ platelets/mL) using autologous PPP.

-

Aggregometer Setup:

-

Place a cuvette containing PPP into the reference well of a light transmission aggregometer to set 100% light transmission.

-

Place a cuvette with the adjusted PRP and a magnetic stir bar into the sample well to set 0% light transmission.

-

-

Assay Procedure:

-

Equilibrate the PRP sample at 37°C with stirring (e.g., 800-1200 rpm).

-

If testing an inhibitor, add the compound to the PRP and incubate for a specified time.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide) to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.

-

Fibrinogen Binding Assay by Flow Cytometry

This method directly measures the binding of fluorescently labeled fibrinogen to the surface of platelets, providing a quantitative measure of GP-IIb/IIIa activation.

Methodology:

-

Sample Preparation: Use either whole blood collected in sodium citrate or prepared PRP.

-

Labeling: Prepare a solution of fluorescein isothiocyanate (FITC) or Alexa Fluor-conjugated human fibrinogen.

-

Platelet Activation:

-

In a series of tubes, aliquot the blood or PRP sample.

-

Add a platelet agonist (e.g., ADP) to the test samples to induce GP-IIb/IIIa activation. Include an unstimulated control.

-

To confirm specificity, include a sample pre-incubated with a GP-IIb/IIIa antagonist (e.g., an RGD peptide or a specific monoclonal antibody like PAC-1).

-

-

Fibrinogen Binding:

-

Add the fluorescently labeled fibrinogen to all tubes and incubate for a set time (e.g., 15-20 minutes) at room temperature, protected from light.

-

-

Fixation (Optional but Recommended): Add a fixative (e.g., 1% formaldehyde) to stop the reaction and stabilize the platelet-fibrinogen complexes.

-

Flow Cytometric Analysis:

-

Dilute the samples in a suitable buffer (e.g., phosphate-buffered saline).

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the gated platelet population in the appropriate fluorescence channel (e.g., FITC).

-

The increase in MFI in agonist-stimulated samples compared to the resting control reflects the extent of fibrinogen binding.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique used to measure the real-time kinetics of molecular interactions. It is ideal for determining the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of the GP-IIb/IIIa-fibrinogen interaction.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize purified GP-IIb/IIIa onto a sensor chip surface. This can be achieved by immunocapturing the integrin using a specific antibody covalently attached to the chip surface.

-

-

System Priming and Stabilization:

-

Equilibrate the system with a running buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺) until a stable baseline is achieved.

-

-

Integrin Activation (Priming):

-

To study the interaction with the high-affinity state, inject a priming agent, such as a low concentration of an RGD-mimetic antagonist (e.g., eptifibatide), over the captured GP-IIb/IIIa. This induces the active conformation. A control flow cell without the priming agent should be used to measure binding to the resting state.

-

-

Analyte Injection (Fibrinogen Binding):

-

Inject a series of known concentrations of purified fibrinogen over the sensor surface for a defined period (association phase).

-

Follow this with a flow of running buffer alone to monitor the decay of the signal (dissociation phase).

-

-

Regeneration: Inject a regeneration solution (e.g., low pH buffer or a chelating agent like EDTA) to remove the bound fibrinogen and priming agent, preparing the surface for the next cycle.

-

Data Analysis:

-

The binding events are recorded in real-time as a change in resonance units (RU).

-

Fit the association and dissociation curves from the different fibrinogen concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and Kd values.

-

Conclusion

The interaction between GP-IIb/IIIa and fibrinogen is a multifaceted process involving precise molecular recognition, dynamic conformational changes, and intricate signaling networks. A thorough understanding of its quantitative kinetics and the underlying cellular mechanisms is paramount for the development of effective antiplatelet therapies. The experimental protocols detailed herein provide a robust framework for investigating this critical interaction in both basic research and drug discovery settings.

References

- 1. Integrín αIIbβ3 and Platelet Aggregation | Oncohema Key [oncohemakey.com]

- 2. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 3. The integrin alpha IIb/beta 3 in human platelet signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regulation of Glycoprotein IIb/IIIa (Integrin αIIbβ3) Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3, is a transmembrane receptor complex predominantly found on the surface of platelets. It plays a pivotal role in the final common pathway of platelet aggregation, making it essential for both physiological hemostasis and pathological thrombosis[1][2]. The activity of GPIIb/IIIa is exquisitely regulated through a dynamic, bidirectional signaling process. In its resting state, the receptor exhibits a low affinity for its ligands. Upon platelet activation, it undergoes a significant conformational change to a high-affinity state, enabling it to bind soluble ligands such as fibrinogen and von Willebrand factor, thereby bridging adjacent platelets[3]. This guide provides a detailed examination of the molecular mechanisms governing GPIIb/IIIa activity, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual diagrams of the core signaling pathways.

The Bidirectional Signaling of GPIIb/IIIa

The regulation of GPIIb/IIIa function is a classic example of bidirectional integrin signaling, comprising "inside-out" and "outside-in" signal transduction pathways. These pathways ensure that platelet aggregation is a tightly controlled process, initiated only in response to specific physiological stimuli[1].

Inside-Out Signaling: Receptor Activation

Inside-out signaling refers to the intracellular processes that modulate the extracellular ligand-binding affinity of GPIIb/IIIa. In circulating, non-activated platelets, the receptor is maintained in a default low-affinity, bent conformation[1]. Various platelet agonists, such as adenosine diphosphate (ADP), thrombin, and thromboxane A2, can initiate the activation cascade by binding to their respective G protein-coupled receptors (GPCRs) on the platelet surface.

This agonist binding triggers a cascade of intracellular events, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium, along with other signaling intermediates, activates the small GTPase Rap1 via its guanine nucleotide exchange factor, CalDAG-GEF1.

The convergence point of these pathways is the recruitment and activation of the cytoskeletal proteins talin and kindlin. Talin, in particular, is considered a critical final trigger. It binds directly to the cytoplasmic tail of the β3 integrin subunit, disrupting the clasp formed by the membrane-proximal regions of the αIIb and β3 cytoplasmic tails that holds the receptor in its inactive state. This interaction, supported by kindlin, induces a large-scale conformational change that extends through the transmembrane domains to the extracellular portion of the receptor, exposing the high-affinity ligand-binding site.

Outside-In Signaling: Post-Ligand Binding Events

Once GPIIb/IIIa is in its high-affinity state, it binds to ligands like fibrinogen, which can bridge multiple platelets. This ligand engagement initiates "outside-in" signaling, transmitting signals back into the cell to reinforce and amplify the initial activation response. This process is crucial for subsequent platelet functions, including irreversible aggregation, platelet spreading, clot retraction, and thrombus stabilization.

Ligand binding and the subsequent clustering of GPIIb/IIIa receptors trigger the activation of several intracellular tyrosine kinases, notably those of the Src family and Syk. This leads to the phosphorylation of a cascade of downstream effector and adapter proteins. These signaling events drive the extensive reorganization of the actin cytoskeleton, which is necessary for the dramatic change in platelet shape from a discoid to a spread, amoeboid morphology. This cytoskeletal rearrangement provides the contractile force required for clot retraction. Outside-in signaling also stimulates pathways that further stabilize the platelet plug, such as the activation of NADPH-Oxidase 2 (NOX2).

References

- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet integrin alpha(IIb)beta(3): activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of the Glycoprotein IIb/IIIa Receptor (Integrin αIIbβ3)

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The term "GP-2B receptor" is not a standard scientific nomenclature. Based on the query, this guide focuses on the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, a well-characterized platelet receptor with a name similar to the requested term.

Introduction

The Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, or integrin αIIbβ3, is a heterodimeric transmembrane protein complex found on the surface of platelets. It plays a pivotal role in hemostasis and thrombosis by mediating platelet aggregation. Upon platelet activation, GPIIb/IIIa undergoes a conformational change that enables it to bind soluble ligands, most notably fibrinogen and von Willebrand factor (vWF). This ligand binding is the final common pathway for platelet aggregation, making GPIIb/IIIa a critical target for antiplatelet therapies.[1][2] This guide provides a comprehensive overview of the structural biology of the GPIIb/IIIa receptor, including its structure, function, signaling pathways, and the experimental methodologies used to study it.

Structural Overview

GPIIb/IIIa is a heterodimer composed of two non-covalently associated subunits: αIIb (GPIIb) and β3 (GPIIIa). Both subunits are type I transmembrane proteins, with a large extracellular domain, a single transmembrane helix, and a short cytoplasmic tail.

The overall structure of the receptor exists in different conformational states, primarily a bent, low-affinity state on resting platelets and an extended, high-affinity state upon activation.[3] Recent advances in cryo-electron microscopy (cryo-EM) have provided near-atomic resolution structures of the full-length αIIbβ3 in its different functional states, offering unprecedented insights into its activation mechanism.

Quantitative Structural Data

The following table summarizes key quantitative data related to the structure of the GPIIb/IIIa receptor.

| Parameter | Value | Method | Reference |

| Receptor Copy Number | ~80,000 molecules per platelet | Monoclonal Antibody | [4] |

| Cryo-EM Resolution (Inactive State) | 3.4 Å | Cryo-EM | [5] |

| Cryo-EM Resolution (Active State) | 3.1 Å (Eptifibatide-bound) | Cryo-EM | |

| αIIb Subunit Molecular Weight | ~136 kDa | SDS-PAGE | |

| β3 Subunit Molecular Weight | ~92 kDa | SDS-PAGE |

Ligand Binding and Kinetics

The activation of GPIIb/IIIa exposes a binding site for ligands containing the Arg-Gly-Asp (RGD) sequence, as well as other recognition motifs like the Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) sequence in the γ-chain of fibrinogen.

Quantitative Ligand Binding Data

The binding of ligands to GPIIb/IIIa is a dynamic process characterized by specific kinetic and affinity parameters.

| Ligand/Inhibitor | Parameter | Value | Condition/Method | Reference |

| Fibrinogen | Kd | 56 nM | Flow Cytometry | |

| Kd | 20-70 nM (high-affinity) | Surface Plasmon Resonance | ||

| Kd | 155-180 nM (low-affinity) | Surface Plasmon Resonance | ||

| kon | ~2 x 104 M-1s-1 | Surface Plasmon Resonance | ||

| koff | ~8 x 10-5 s-1 | Surface Plasmon Resonance | ||

| Eptifibatide | IC50 | 0.35 ± 0.14 µmol/L | Monoclonal Antibody Binding | |

| SC-57101A | IC50 | 0.22 ± 0.06 µmol/L | Monoclonal Antibody Binding | |

| Abciximab | IC50 | 0.85 ± 0.1 µg/mL | Monoclonal Antibody Binding |

Signaling Pathways

GPIIb/IIIa participates in bidirectional signaling, termed "inside-out" and "outside-in" signaling, which are crucial for the regulation of platelet function.

Inside-Out Signaling

Inside-out signaling refers to the intracellular pathways that lead to the conformational activation of GPIIb/IIIa, increasing its affinity for extracellular ligands. This process is initiated by platelet agonists such as ADP, thrombin, and collagen.

Caption: Inside-out signaling pathway leading to GPIIb/IIIa activation.

Outside-In Signaling

Upon ligand binding, GPIIb/IIIa clustering initiates outside-in signaling, which involves the recruitment of various signaling and cytoskeletal proteins to the cytoplasmic tails of the receptor. This cascade of events leads to platelet spreading, clot retraction, and stabilization of the platelet plug.

Caption: Outside-in signaling cascade initiated by ligand binding to GPIIb/IIIa.

Experimental Protocols

Purification of GPIIb/IIIa from Human Platelets

This protocol describes a general method for the purification of active GPIIb/IIIa.

Materials:

-

Outdated human platelets

-

Triton X-100 lysis buffer

-

Affinity chromatography column (e.g., Concanavalin A-Sepharose or ligand-mimetic peptide-coupled Sepharose)

-

Elution buffer

-

Dialysis buffer

Procedure:

-

Platelet Lysis: Thaw frozen platelets and disrupt the cells by nitrogen cavitation or sonication in the presence of Triton X-100 lysis buffer.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Apply the supernatant to a pre-equilibrated affinity chromatography column.

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound GPIIb/IIIa using an appropriate elution buffer (e.g., containing a competitive sugar for lectin affinity or a change in pH/ionic strength).

-

Dialysis: Dialyze the eluted fraction against a suitable buffer to remove the eluting agent and for storage.

-

Purity and Activity Assessment: Analyze the purified protein by SDS-PAGE for purity and by a ligand-binding assay (e.g., ELISA) to confirm activity.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

LTA is a gold-standard method to assess platelet function.

Materials:

-

Freshly drawn whole blood in sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP using PPP to a standardized concentration (e.g., 250 x 109/L).

-

Aggregometer Setup: Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.

-

Aggregation Measurement: Place a cuvette with PRP and a stir bar into the aggregometer. Add a platelet agonist and record the change in light transmission over time.

-

Data Analysis: The extent of platelet aggregation is proportional to the increase in light transmission.

Analysis of GPIIb/IIIa Activation by Flow Cytometry

This method allows for the quantitative analysis of the activation state of GPIIb/IIIa on individual platelets.

Materials:

-

Freshly drawn whole blood in sodium citrate or heparin tubes

-

Platelet agonists (e.g., ADP, thrombin)

-

Fluorescently labeled antibodies specific for the activated conformation of GPIIb/IIIa (e.g., PAC-1)

-

Fluorescently labeled antibodies for platelet identification (e.g., anti-CD41 or anti-CD61)

-

Fixation solution (e.g., paraformaldehyde)

-

Wash buffer (e.g., PBS with BSA)

-

Flow cytometer

Procedure:

-

Blood Dilution: Dilute whole blood with a suitable buffer.

-

Platelet Activation: Aliquot the diluted blood and add platelet agonists to the desired final concentrations. Include a resting (unstimulated) control.

-

Antibody Staining: Add the fluorescently labeled antibodies to the samples and incubate in the dark at room temperature.

-

Fixation: Stop the reaction and fix the platelets by adding a fixation solution.

-

Washing: Wash the stained platelets by centrifugation and resuspend in wash buffer.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter, and the platelet-specific marker. Analyze the fluorescence intensity of the activation-specific antibody to quantify the percentage of activated platelets.

Experimental Workflow Visualization

The determination of the structure of a membrane protein like GPIIb/IIIa by cryo-EM follows a complex workflow.

Caption: A typical experimental workflow for cryo-EM structure determination.

References

- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies: discriminating abciximab and small molecular weight antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application